1-[(cyclohexylcarbamoyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This quinazoline derivative features a tetrahydroquinazoline core substituted with a 4-methoxyphenyl group at position 3, a cyclohexylcarbamoyl-methyl moiety at position 1, and a phenylethyl carboxamide group at position 5. The compound’s design incorporates hydrophobic (cyclohexyl, phenyl) and hydrogen-bonding (carboxamide, methoxy) groups, which may influence solubility, target binding, and pharmacokinetics .
Propriétés
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O5/c1-41-26-15-13-25(14-16-26)36-31(39)27-17-12-23(30(38)33-19-18-22-8-4-2-5-9-22)20-28(27)35(32(36)40)21-29(37)34-24-10-6-3-7-11-24/h2,4-5,8-9,12-17,20,24H,3,6-7,10-11,18-19,21H2,1H3,(H,33,38)(H,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWXHCQQGHJXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)N(C2=O)CC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-[(cyclohexylcarbamoyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS Number: 893786-46-4) is a member of the tetrahydroquinazoline family, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity based on various studies and research findings.
- Molecular Formula : C32H34N4O5
- Molecular Weight : 554.6362 g/mol
- SMILES Notation : COc1ccc(cc1)n1c(=O)c2ccc(cc2n(c1=O)CC(=O)NC1CCCCC1)C(=O)NCCc1ccccc1 .
The biological activity of this compound can be attributed to its interaction with various molecular targets. It has been observed to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is crucial in the inflammatory response. This inhibition was demonstrated in studies involving LPS-stimulated RAW 264.7 macrophages, where it significantly reduced the activation of NF-κB and the production of nitric oxide (NO) without inducing cytotoxicity .
In Vitro Studies
Several in vitro studies have highlighted the potential therapeutic applications of this compound:
- Anti-inflammatory Activity : In a study involving RAW 264.7 macrophages, the compound effectively suppressed LPS-induced NO production and inhibited NF-κB activation. The relative luciferase activity values indicated a significant reduction compared to vehicle controls .
| Compound | Relative Luciferase Activity (LPS Control = 1.03) |
|---|---|
| Test Compound | 0.55 ± 0.09 |
| Neopetasan | 0.54 ± 0.03 |
| Other Compounds | Varied (0.31 - 0.38) |
Cytotoxicity Assessment
The cytotoxic effects were evaluated using MTT assays on RAW 264.7 cells after a 24-hour treatment period. The results indicated that the compound did not induce significant cytotoxicity at effective concentrations, suggesting a favorable safety profile for potential therapeutic use .
Case Studies and Applications
Recent case studies have explored the potential applications of this compound in various therapeutic areas:
- Cancer Therapy : Due to its ability to modulate inflammatory pathways, there is ongoing research into its role as an adjunct therapy in cancer treatment, particularly in tumors characterized by chronic inflammation.
- Neuroprotection : Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits by reducing oxidative stress and inflammation in neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a tetrahydroquinazoline scaffold with derivatives reported in and . Key comparisons include:
Structural Implications :
- The 4-methoxyphenyl moiety at position 3 is conserved in some analogues (e.g., ), suggesting its role in π-π stacking or hydrogen bonding with targets .
Computational Similarity Metrics
and highlight Tanimoto and Dice coefficients as key metrics for quantifying structural similarity. For example:
Hypothetical Similarity Scores (Inferred from ) :
Bioactivity and Target Interaction Clustering
demonstrates that compounds with structural similarity cluster into groups with overlapping bioactivity profiles. For instance:
Key Findings :
- The target’s phenylethyl-carboxamide group may mimic peptide substrates, enabling protease inhibition (e.g., cathepsins) .
Pharmacokinetic and Physicochemical Properties
While direct data are lacking, ’s methodology for comparing molecular properties (e.g., logP, polar surface area) can be extrapolated:
| Property | Target Compound | ||
|---|---|---|---|
| Molecular Weight | ~600 g/mol | ~580 g/mol | ~590 g/mol |
| logP (Predicted) | 3.5 | 4.2 | 3.8 |
| Hydrogen Bond Acceptors | 6 | 5 | 6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
